molecular formula C20H24O5S B12362814 Ethinylestradiol sulfate-D4

Ethinylestradiol sulfate-D4

Cat. No.: B12362814
M. Wt: 380.5 g/mol
InChI Key: WLGIWVFFGMPRLM-LJEVPYBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethinylestradiol sulfate-D4 is a deuterated form of ethinylestradiol sulfate, which is a synthetic estrogen ester. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of ethinylestradiol sulfate in various biological and environmental samples . The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during mass spectrometric analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethinylestradiol sulfate-D4 involves the deuteration of ethinylestradiol followed by sulfation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions. The sulfation process involves the reaction of deuterated ethinylestradiol with sulfuric acid or its derivatives to form the sulfate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethinylestradiol sulfate-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethinylestradiol sulfate-D4 is widely used in scientific research for various applications:

Mechanism of Action

Ethinylestradiol sulfate-D4 exerts its effects by mimicking the action of natural estrogens. It binds to estrogen receptors in various tissues, leading to the activation of estrogen-responsive genes. This binding results in a range of physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethinylestradiol sulfate-D4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms make it easily distinguishable from non-labeled compounds, allowing for precise quantification in mass spectrometric analyses. This feature is particularly valuable in pharmacokinetic and environmental studies where accurate measurement of ethinylestradiol sulfate levels is crucial .

Properties

Molecular Formula

C20H24O5S

Molecular Weight

380.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C20H24O5S/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20+/m1/s1/i5D,11D2,12D

InChI Key

WLGIWVFFGMPRLM-LJEVPYBISA-N

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1OS(=O)(=O)O)[2H]

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.